4-(2,6-Dinitro-4-(trifluoromethyl)phenoxy)benzenesulfonoyl chloride
Description
4-(2,6-Dinitro-4-(trifluoromethyl)phenoxy)benzenesulfonoyl chloride is a chemical compound known for its significant reactivity and utility in various scientific and industrial applications. It is an arylsulfonate, an aryl halide, and a benzenesulfonamide derivative of dichloroaniline. This compound is often used in immunology as a hapten to conjugate to carrier proteins to produce an immune response and to study the immune system’s response to different compounds.
Properties
IUPAC Name |
4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N2O7S/c14-27(24,25)9-3-1-8(2-4-9)26-12-10(18(20)21)5-7(13(15,16)17)6-11(12)19(22)23/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUBNFODPLTKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2,6-Dinitro-4-(trifluoromethyl)phenoxy)benzenesulfonoyl chloride involves a nucleophilic substitution reaction. The process typically starts with 2,6-dinitro-4-(trifluoromethyl)phenol reacting with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The final product is then purified by recrystallization from an appropriate solvent. Industrial production methods may vary slightly but generally follow similar reaction pathways to ensure high yield and purity.
Chemical Reactions Analysis
4-(2,6-Dinitro-4-(trifluoromethyl)phenoxy)benzenesulfonoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis, where the phenol group reacts with benzenesulfonyl chloride.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Substitution Reactions: It can undergo further substitution reactions, particularly involving the nitro groups.
Common reagents used in these reactions include bases like triethylamine and pyridine, and solvents such as chloroform, acetone, and acetonitrile. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Immunology
The compound is widely utilized as a hapten in immunological studies. Haptens are small molecules that can elicit an immune response when conjugated to larger carrier proteins. This property is particularly valuable for:
- Studying Immune Responses : By binding to proteins, the compound helps researchers analyze how the immune system reacts to different antigens.
- Vaccine Development : Its ability to form conjugates with proteins aids in developing vaccines that can stimulate specific immune responses.
Case Study : In a study involving animal models, researchers used this compound to induce specific immune responses against autoantigens, providing insights into autoimmune diseases and potential vaccine strategies.
Cancer Research
The compound has potential applications in cancer immunotherapy. It can induce immune responses against tumor-associated antigens, making it a valuable tool in:
- Enhancing Tumor Recognition : Studies have shown that this compound can increase the recognition of tumor cells by the immune system, which may lead to improved cytotoxic T-cell activity against cancer cells.
Research Findings : In preclinical trials, the administration of this compound resulted in a significant increase in the activation of T-cells targeting tumor cells, suggesting its utility in therapeutic strategies for cancer treatment.
Industrial Applications
The compound is also employed in various industrial applications due to its reactivity and ability to undergo nucleophilic substitution reactions. It is used in the synthesis of:
- Organic Compounds : The compound serves as an intermediate in the production of various aryl sulfonates and other organic materials.
Mechanism of Action
The compound exerts its effects primarily through its role as a hapten. It binds to carrier proteins, forming a complex that can elicit an immune response. This mechanism is particularly useful in studying type IV hypersensitivity reactions and in cancer research, where it helps in understanding immune responses to tumor antigens.
Comparison with Similar Compounds
Conclusion
4-(2,6-Dinitro-4-(trifluoromethyl)phenoxy)benzenesulfonoyl chloride is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool in various fields, from immunology to industrial synthesis.
Biological Activity
4-(2,6-Dinitro-4-(trifluoromethyl)phenoxy)benzenesulfonoyl chloride is a synthetic compound recognized for its reactivity and significant applications in various fields, particularly in immunology and cancer research. Its unique chemical structure, featuring both nitro and trifluoromethyl groups, enhances its biological activity, making it a valuable tool in scientific research.
Chemical Structure and Properties
- IUPAC Name : 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenesulfonyl chloride
- Molecular Formula : C13H6ClF3N2O7S
- Molecular Weight : 396.71 g/mol
- Physical Appearance : White to light yellow powder or crystalline form
- Solubility : Soluble in various organic solvents
The primary biological activity of this compound is attributed to its role as a hapten. It binds to carrier proteins, forming complexes that can elicit immune responses. This mechanism is particularly useful in studying type IV hypersensitivity reactions and understanding immune responses against tumor antigens.
Immunology
- Hapten Usage : The compound is utilized as a hapten to explore immune responses. By conjugating it with proteins, researchers can study how the immune system reacts to different antigens.
- Case Study : In experiments involving animal models, the compound has been shown to induce specific immune responses, facilitating the study of autoimmune diseases and vaccine development.
Cancer Research
- Tumor Antigen Response : It has potential applications in cancer immunotherapy by inducing immune responses against tumor-associated antigens.
- Research Findings : Studies indicate that the compound can enhance the recognition of tumor cells by the immune system, leading to increased cytotoxic T-cell activity against cancer cells.
Vaccine Development
The ability of 4-(2,6-Dinitro-4-(trifluoromethyl)phenoxy)benzenesulfonoyl chloride to conjugate with proteins makes it valuable for developing vaccines aimed at eliciting robust immune responses.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(Trifluoromethyl)benzenesulfonyl chloride | Structure | Similar reactivity but less immunological application |
| 2,6-Dinitro-4-(trifluoromethyl)phenyl | Structure | Used in similar contexts but lacks sulfonyl chloride functionality |
Research Findings
Recent studies have highlighted the compound's utility in various experimental setups:
- Immunological Studies : A study demonstrated that conjugates formed with this compound could provoke significant T-cell responses in murine models, emphasizing its potential in therapeutic vaccine strategies.
- Tumor Immunology : Research has shown that when used in conjunction with tumor antigens, this compound can enhance the immune response against tumors, suggesting its role in developing targeted cancer therapies.
Q & A
Basic: What are the key synthetic routes for preparing 4-(2,6-Dinitro-4-(trifluoromethyl)phenoxy)benzenesulfonoyl chloride?
Methodological Answer:
The synthesis typically involves multi-step functionalization of the benzene rings. A plausible route includes:
Nitration and Trifluoromethylation : Introduce nitro and trifluoromethyl groups to a phenol precursor via electrophilic aromatic substitution under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration and CF₃I/Cu-mediated reactions for trifluoromethylation) .
Phenoxy Linkage Formation : Couple the substituted phenol with a benzene ring using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or nucleophilic aromatic substitution .
Sulfonoyl Chloride Formation : Sulfonate the coupled product using chlorosulfonic acid (ClSO₃H), followed by reaction with PCl₅ or SOCl₂ to generate the sulfonoyl chloride group .
Critical Note: Monitor reaction intermediates via HPLC or TLC to avoid over-nitration or decomposition.
Basic: How can researchers characterize the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against a synthetic standard. Confirm structural integrity via ¹⁹F NMR (for CF₃ groups) and ¹H/¹³C NMR .
- Stability Assessment :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Hydrolytic Sensitivity : Test in solvents (e.g., DMF, THF, water) at pH 2–12; track sulfonoyl chloride hydrolysis to sulfonic acid using IR spectroscopy (loss of S=O stretching at ~1370 cm⁻¹) .
- Storage Recommendations : Store under inert gas (Ar/N₂) at –20°C in anhydrous solvents to prevent moisture-induced degradation.
Advanced: What strategies mitigate competing side-reactions during sulfonoyl chloride formation?
Methodological Answer:
Side reactions (e.g., over-chlorination, ring sulfonation at undesired positions) can be minimized by:
- Controlled Stoichiometry : Use 1.1–1.3 equivalents of chlorosulfonic acid to avoid excess reagent.
- Temperature Gradients : Perform sulfonation at 0–5°C to slow aggressive electrophilic attacks .
- Protective Groups : Temporarily block reactive sites (e.g., –OH or –NH₂) with tert-butyldimethylsilyl (TBS) or acetyl groups before sulfonation .
Validation : Monitor reaction progress via LC-MS to detect byproducts like sulfonic acids or di-sulfonated derivatives.
Advanced: How does the electronic nature of the trifluoromethyl and nitro groups influence reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing nitro (–NO₂) and trifluoromethyl (–CF₃) groups:
- Deactivate the Aromatic Ring : Reduce electrophilic substitution but enhance nucleophilic aromatic substitution (NAS) at positions ortho/para to the substituents.
- Direct Reactivity : In Suzuki-Miyaura couplings, the sulfonoyl chloride moiety acts as a leaving group, while the electron-deficient aryl ring facilitates palladium-catalyzed cross-coupling with boronic acids .
Experimental Design : Compare coupling efficiencies using Pd(PPh₃)₄ vs. XPhos ligands in DMF/H₂O. Optimize base (e.g., K₂CO₃ vs. Cs₂CO₃) to balance reactivity and side-product formation.
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .
- Spill Management : Neutralize spills with sodium bicarbonate (for acid hydrolysis products) and adsorb with vermiculite.
- First Aid : For skin contact, rinse immediately with 5% NaHCO₃ solution; for eye exposure, irrigate with saline for 15+ minutes .
Advanced: How can computational methods predict the regioselectivity of reactions involving this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model Fukui indices and identify electrophilic/nucleophilic sites. For example, the sulfonoyl chloride group exhibits high electrophilicity, making it prone to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways to predict aggregation or solvation-driven selectivity.
Case Study : Compare computed activation energies for sulfonamide formation (e.g., with amines) vs. hydrolysis pathways to optimize reaction conditions.
Basic: What analytical techniques differentiate this compound from structurally similar derivatives?
Methodological Answer:
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 452.9582 for C₁₃H₆ClF₃N₂O₆S⁺) distinguishes it from analogs lacking nitro or CF₃ groups .
- X-ray Crystallography : Resolve crystal structures to confirm the spatial arrangement of nitro and trifluoromethyl groups.
- ¹⁹F NMR : The –CF₃ group exhibits a distinct triplet (δ ≈ –60 ppm, J = 12 Hz) unaffected by most substituents .
Advanced: What role does this compound play in synthesizing agrochemicals or pharmaceuticals?
Methodological Answer:
As a sulfonoyl chloride, it serves as a precursor for:
- Herbicides : Coupling with amines generates sulfonamides (e.g., ethalfluralin analogs), which inhibit microtubule assembly in weeds .
- Anticancer Agents : React with heterocyclic amines to form kinase inhibitors (e.g., Sorafenib-like compounds targeting VEGF/Raf pathways) .
Synthetic Example : React with 4-chloroaniline in pyridine to form a sulfonamide; screen bioactivity in plant or cancer cell models.
Advanced: How do steric and electronic effects influence its reactivity in nucleophilic acyl substitution?
Methodological Answer:
- Steric Effects : The bulky 2,6-dinitro-4-(trifluoromethyl)phenoxy group hinders nucleophilic approach, favoring reactions with small nucleophiles (e.g., NH₃ vs. bulky amines).
- Electronic Effects : The electron-withdrawing groups stabilize the transition state during substitution, accelerating reactions with weak nucleophiles (e.g., H₂O in hydrolysis).
Kinetic Study : Compare pseudo-first-order rate constants (k) for substitution with primary vs. secondary amines using stopped-flow UV-Vis spectroscopy.
Basic: What are the environmental and handling considerations for waste disposal?
Methodological Answer:
- Hydrolysis : Treat waste with aqueous NaOH to convert sulfonoyl chloride to less reactive sulfonate salts.
- Solid Waste : Incinerate in a certified facility at >1200°C to destroy nitro and fluorine-containing byproducts .
- Regulatory Compliance : Follow EPA guidelines for halogenated waste (40 CFR 261) and DOT regulations for transport .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
